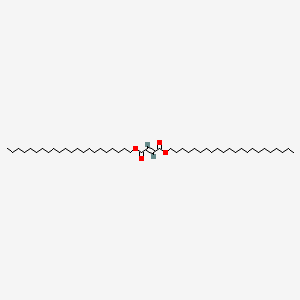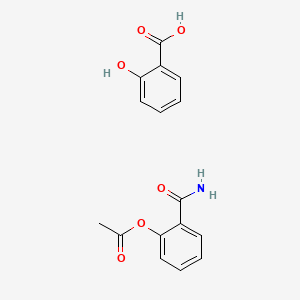
O-Acetylsalicylsalicylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetylsalicylsalicylamide is a chemical compound that belongs to the class of salicylamides. It is a derivative of salicylic acid and is known for its potential use as a prodrug for salicylamide, an analgesic and antipyretic agent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsalicylsalicylamide typically involves the acetylation of salicylamide. One common method is the reaction of salicylamide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: O-Acetylsalicylsalicylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield salicylamide and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: Salicylamide and acetic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted salicylamide derivatives.
Scientific Research Applications
O-Acetylsalicylsalicylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a prodrug for salicylamide, which has analgesic and antipyretic properties.
Mechanism of Action
The mechanism of action of O-Acetylsalicylsalicylamide involves its hydrolysis to release salicylamide, which then exerts its effects. Salicylamide is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition is achieved through the acetylation of the cyclooxygenase (COX) enzyme, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
O-Acetylsalicylamide: Another acetylated derivative of salicylamide.
O-Glutarylsalicylamide: A derivative with a glutaryl group instead of an acetyl group.
Comparison: O-Acetylsalicylsalicylamide is unique due to its specific acetylation pattern, which influences its hydrolysis rate and biological activity. Compared to O-Acetylsalicylamide, it has a more complex structure, potentially leading to different pharmacokinetic properties. O-Glutarylsalicylamide, on the other hand, has different chemical properties due to the presence of the glutaryl group, which may affect its solubility and reactivity .
Properties
CAS No. |
6034-63-5 |
|---|---|
Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
(2-carbamoylphenyl) acetate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO3.C7H6O3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H2,10,12);1-4,8H,(H,9,10) |
InChI Key |
AUIDSEAJRPFDDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



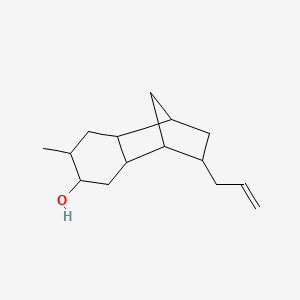

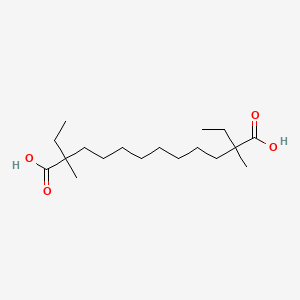
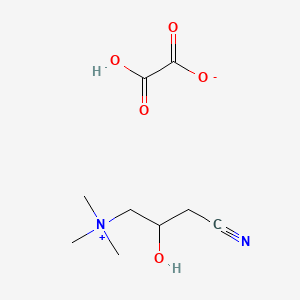


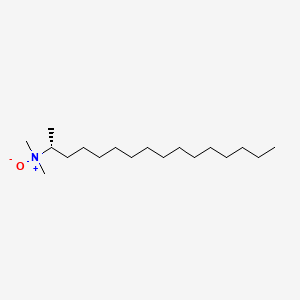

![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)


